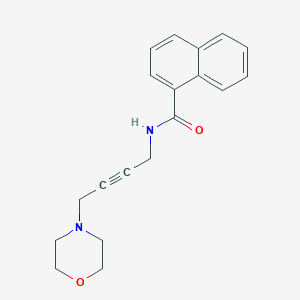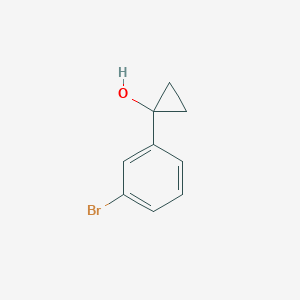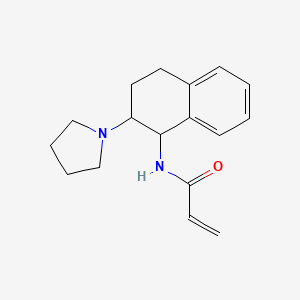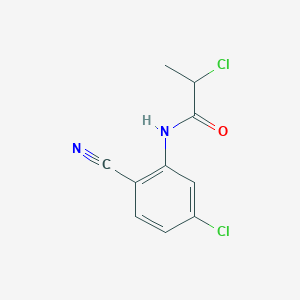![molecular formula C14H28N2O B2443161 3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine CAS No. 2109021-77-2](/img/structure/B2443161.png)
3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine is a complex organic compound with a unique structure that includes a quinolizidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine typically involves multiple steps. One common approach is to start with the quinolizidine core, which can be synthesized through a series of cyclization reactions. The methoxy group is then introduced via methylation, and the propan-1-amine side chain is attached through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine involves its interaction with specific molecular targets. These targets may include receptors or enzymes, where the compound can act as an agonist or inhibitor. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Methoxypropyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-4-(1H-tetrazol-1-yl)butanamide
- 2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine
Uniqueness
3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine is unique due to its specific quinolizidine structure and the presence of a methoxy group
Eigenschaften
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-17-11-5-8-15-12-13-6-4-10-16-9-3-2-7-14(13)16/h13-15H,2-12H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNBCBNCHNBBKX-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1CCCN2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC[C@@H]1CCCN2[C@@H]1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)

![2-(4-METHOXYBENZENESULFONYL)-2-[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2443089.png)
![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2443094.png)
![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)
![3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2443096.png)
![N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2443097.png)
![Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate](/img/structure/B2443098.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)


